Cas no 2680773-30-0 (tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate)

tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamateは、有機合成中間体として重要な化合物です。この化合物は、ピリジン骨格とスルホンアミド基を有し、さらにtert-ブトキシカルボニル(Boc)保護基を備えています。2-ブロモフェニル基が導入された構造は、医薬品や機能性材料の合成において高い反応性と多様性を発揮します。Boc保護基はアミン部位の選択的反応を可能にし、合成プロセスの制御性を向上させます。特に、パラメーター調整が可能な分子設計において優れた中間体として利用価値が高いです。高い純度と安定性を兼ね備えており、精密有機合成に適しています。

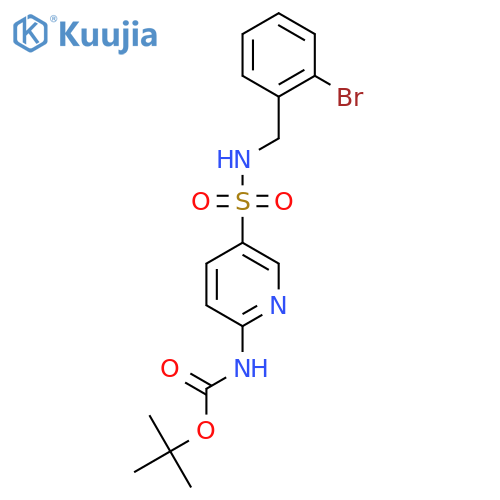

2680773-30-0 structure

商品名:tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate

tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate

- EN300-28304324

- 2680773-30-0

- tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate

-

- インチ: 1S/C17H20BrN3O4S/c1-17(2,3)25-16(22)21-15-9-8-13(11-19-15)26(23,24)20-10-12-6-4-5-7-14(12)18/h4-9,11,20H,10H2,1-3H3,(H,19,21,22)

- InChIKey: BLRZFENLZIPXQC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=CC=1CNS(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 441.03579g/mol

- どういたいしつりょう: 441.03579g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 574

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 106Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28304324-0.1g |

tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |

2680773-30-0 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-28304324-0.05g |

tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |

2680773-30-0 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-28304324-1g |

tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |

2680773-30-0 | 1g |

$842.0 | 2023-09-07 | ||

| Enamine | EN300-28304324-10g |

tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |

2680773-30-0 | 10g |

$3622.0 | 2023-09-07 | ||

| Enamine | EN300-28304324-5g |

tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |

2680773-30-0 | 5g |

$2443.0 | 2023-09-07 | ||

| Enamine | EN300-28304324-0.25g |

tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |

2680773-30-0 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-28304324-5.0g |

tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |

2680773-30-0 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-28304324-2.5g |

tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |

2680773-30-0 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-28304324-10.0g |

tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |

2680773-30-0 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-28304324-0.5g |

tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate |

2680773-30-0 | 95.0% | 0.5g |

$809.0 | 2025-03-19 |

tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 関連文献

-

1. Book reviews

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

2680773-30-0 (tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 68551-17-7(Isoalkanes, C10-13)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量